10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-
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Overview
Description
10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy-: is a chemical compound belonging to the xanthone family. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The structure of this compound includes a xanthone core with a methoxy group at the 11th position and a dioxolo ring fused to the xanthone core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- can be achieved through various synthetic routes. One common method involves the condensation of appropriate phenolic compounds with aldehydes under acidic conditions. For example, the reaction between 2-hydroxybenzaldehyde and 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst can yield the desired xanthone derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophilic reagents like amines or thiols under basic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Various functionalized derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
4-Methoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one: Similar structure but with a methoxy group at the 4th position.
10-Aryl-7,7-dimethyl-6,7,8,10-tetrahydro-9H-1,3-dioxolo[4,5-b]xanthen-9-ones: Compounds with aryl groups at the 10th position and additional substituents.
9H-1,3-dioxolo[4,5-f]chromene derivatives: Compounds with a chromene core instead of a xanthone core.
Uniqueness: 10H-1,3-Dioxolo[4,5-b]xanthen-10-one, 11-methoxy- is unique due to its specific substitution pattern and the presence of both a methoxy group and a dioxolo ring
Properties
CAS No. |
63625-05-8 |
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Molecular Formula |
C15H10O5 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
11-methoxy-[1,3]dioxolo[4,5-b]xanthen-10-one |
InChI |
InChI=1S/C15H10O5/c1-17-15-12-10(6-11-14(15)19-7-18-11)20-9-5-3-2-4-8(9)13(12)16/h2-6H,7H2,1H3 |
InChI Key |
XEFLZEPEOLTAKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1OCO3)OC4=CC=CC=C4C2=O |
Origin of Product |
United States |
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